![molecular formula C7H4Br2N2 B1424168 4,7-Dibrom-1H-pyrrolo[2,3-c]pyridin CAS No. 619331-71-4](/img/structure/B1424168.png)
4,7-Dibrom-1H-pyrrolo[2,3-c]pyridin
Übersicht
Beschreibung
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused ring system containing a pyrrole and pyridine ring. It has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 .
Synthesis Analysis
The synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine involves aromatic nucleophilic substitution, where new compounds were synthesized using different nucleophiles such as alcohols, amines, and thiols . The yield of the reaction was found to be 25% .Molecular Structure Analysis
The molecular structure of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused to a pyridine ring. The InChI key for this compound is YGGJWPDZPZHYBA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Wissenschaftliche Forschungsanwendungen
Krebstherapie
4,7-Dibrom-1H-pyrrolo[2,3-c]pyridin: Derivate wurden auf ihr Potenzial als Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren untersucht . FGFRs spielen eine entscheidende Rolle bei verschiedenen Arten von Tumoren, und ihre gezielte Ansprache kann eine wirksame Strategie zur Krebsbehandlung sein. Derivate dieser Verbindung haben eine potente Aktivität gegen mehrere FGFR-Isoformen gezeigt, was sie zu vielversprechenden Kandidaten für Krebstherapeutika macht.
Arzneimittelentwicklung
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese komplexerer Moleküle. Ihre Struktur ist entscheidend für die Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen, insbesondere im Bereich der Onkologie und der Immuntherapie .
Biologische Forschung
This compound: wird in der biologischen Forschung verwendet, um zelluläre Signalwege zu untersuchen. Seine Rolle bei der Synthese von Verbindungen, die diese Pfade modulieren können, ist entscheidend für das Verständnis zellulärer Funktionen und Krankheitsmechanismen .
Materialwissenschaft
Diese Verbindung kann auch in der Materialwissenschaft eingesetzt werden, insbesondere bei der Herstellung von organischen elektronischen Materialien. Ihre Bromgruppen machen sie zu einem geeigneten Kandidaten für die weitere Funktionalisierung, die für die Entwicklung neuer Materialien unerlässlich ist .
Behandlung neurologischer Erkrankungen
Derivate von This compound wurden auf ihr Potenzial zur Behandlung von Erkrankungen des Nervensystems untersucht. Sie könnten eine Rolle bei der Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit spielen .
Antimikrobielle und antivirale Mittel
Der strukturelle Baustein von This compound findet sich in Verbindungen mit antimikrobiellen und antiviralen Eigenschaften. Die Forschung zu diesen Anwendungen könnte zur Entwicklung neuer Medikamente für Infektionskrankheiten führen .
Wirkmechanismus
Target of Action
Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
It’s worth noting that similar compounds have shown to interact with targets that lead to a reduction in blood glucose levels .
Biochemical Pathways
, compounds with similar structures have been associated with the regulation of blood glucose levels. This suggests a potential impact on pathways related to glucose metabolism.
Result of Action
Similar compounds have demonstrated a reduction in blood glucose levels , indicating a potential therapeutic effect in conditions such as diabetes.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJWPDZPZHYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696616 | |
| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619331-71-4 | |
| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


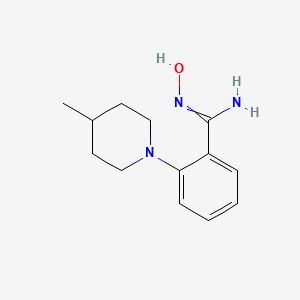
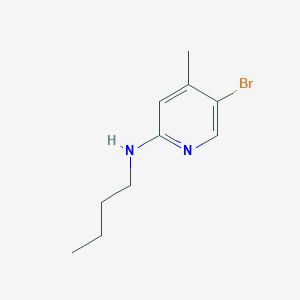
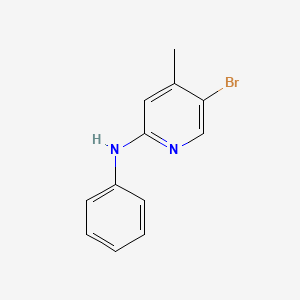



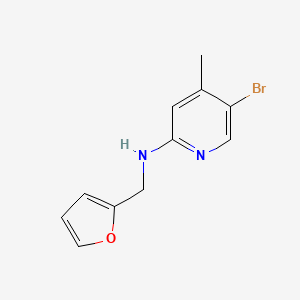
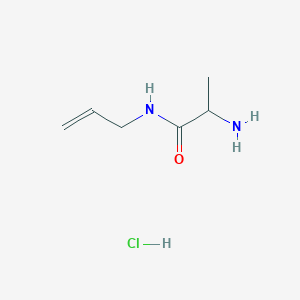
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)




![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
